

# A Comparative Study of Nickel Chromate and Nickel Dichromate Reactivity

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## Compound of Interest

Compound Name: Nickel dichromate

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This guide provides a detailed comparison of the chemical properties and reactivity of nickel chromate ( $\text{NiCrO}_4$ ) and **nickel dichromate** ( $\text{Ni}_2\text{Cr}_2\text{O}_7$ ). The information presented is based on established chemical principles and available experimental data for related compounds. While direct comparative studies on the reactivity of these specific nickel salts are limited in publicly available literature, this document outlines experimental protocols to facilitate such investigations.

## Introduction

Nickel chromate and **nickel dichromate** are inorganic compounds containing nickel in the +2 oxidation state and chromium in the +6 oxidation state. Their reactivity is primarily dictated by the nature of the chromium(VI) oxyanion: the tetrahedral chromate ion ( $\text{CrO}_4^{2-}$ ) or the dichromate ion ( $\text{Cr}_2\text{O}_7^{2-}$ ), which consists of two corner-sharing tetrahedra. The equilibrium between these two anions is highly dependent on the pH of the solution, a critical factor influencing their respective reactivities.

## Physical and Chemical Properties

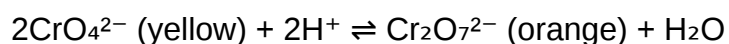
A summary of the fundamental physical and chemical properties of nickel chromate and **nickel dichromate** is presented in Table 1.

Property	Nickel Chromate	Nickel Dichromate
Chemical Formula	NiCrO <sub>4</sub>	Ni <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub>
Molar Mass	174.69 g/mol [1]	274.68 g/mol [2][3]
Appearance	Dark maroon-colored powder[4]	Red-orange crystalline solid
CAS Number	14721-18-7[1]	15586-38-6[2][3]
Solubility in Water	Very slightly soluble[4]	Data not readily available
Solubility in Acid	Soluble in hydrochloric acid[4][5]	Data not readily available

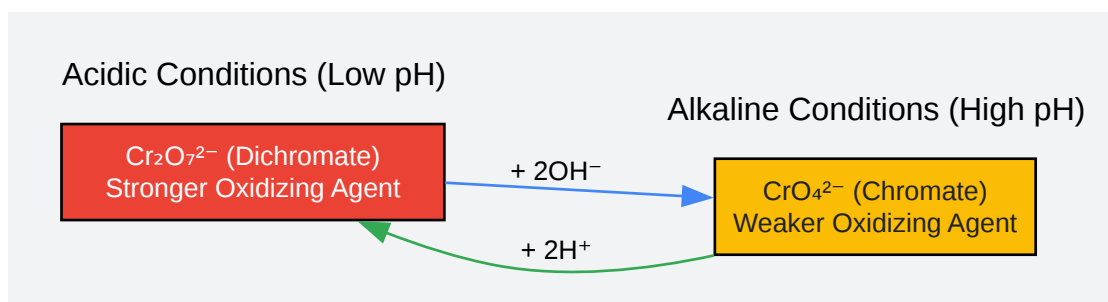
## The Chromate-Dichromate Equilibrium: A Key to Understanding Reactivity

The reactivity of aqueous solutions of nickel chromate and **nickel dichromate** is fundamentally governed by the equilibrium between the chromate and dichromate ions. This equilibrium is highly sensitive to the hydrogen ion concentration (pH).

In acidic solutions, the chromate ion (CrO<sub>4</sub><sup>2-</sup>) reversibly converts to the dichromate ion (Cr<sub>2</sub>O<sub>7</sub><sup>2-</sup>). Conversely, in alkaline (basic) solutions, the equilibrium shifts to favor the chromate ion.



This equilibrium has profound implications for the oxidizing power of the solutions. The dichromate ion is a significantly stronger oxidizing agent than the chromate ion, particularly in acidic media. The standard electrode potential for the reduction of the dichromate ion to chromium(III) is +1.33 V, highlighting its strong oxidizing nature.



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Caption: pH-dependent equilibrium between chromate and dichromate ions.

## Comparative Reactivity Analysis

### Oxidizing Properties

Due to the chromate-dichromate equilibrium, the oxidizing strength of solutions prepared from these salts is pH-dependent.

- **Nickel Dichromate:** In an acidic medium, **nickel dichromate** is expected to be a potent oxidizing agent. The presence of  $\text{H}^+$  ions ensures the predominance of the  $\text{Cr}_2\text{O}_7^{2-}$  ion, which can readily oxidize a variety of substrates, being reduced to the green  $\text{Cr}^{3+}$  ion in the process.
- **Nickel Chromate:** In a neutral or alkaline solution, nickel chromate's oxidizing power is considerably weaker as the  $\text{CrO}_4^{2-}$  ion is the major species. To achieve significant oxidizing capability with nickel chromate, the solution must be acidified, which would convert the chromate to dichromate.

### Thermal Decomposition

- **Nickel Chromate:** When heated at lower oxygen pressure around 600 °C, nickel chromate decomposes to form nickel chromite spinel ( $\text{NiCr}_2\text{O}_4$ ), nickel oxide ( $\text{NiO}$ ), and oxygen.[4]
- **Nickel Dichromate:** While specific thermal decomposition data for **nickel dichromate** is not readily available, studies on similar dichromates, such as potassium dichromate, show decomposition at high temperatures to form the corresponding chromate, chromium(III) oxide, and oxygen. A similar decomposition pathway can be anticipated for **nickel dichromate**.

## Experimental Protocols for Comparative Analysis

To provide a quantitative comparison of the reactivity of nickel chromate and **nickel dichromate**, the following experimental protocols are proposed.

### Experiment 1: Comparative Determination of Oxidizing Capacity via Redox Titration

Objective: To quantitatively compare the oxidizing strength of nickel chromate and **nickel dichromate** by titrating a standard solution of a reducing agent, such as Mohr's salt (ammonium iron(II) sulfate,  $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ ).

Materials:

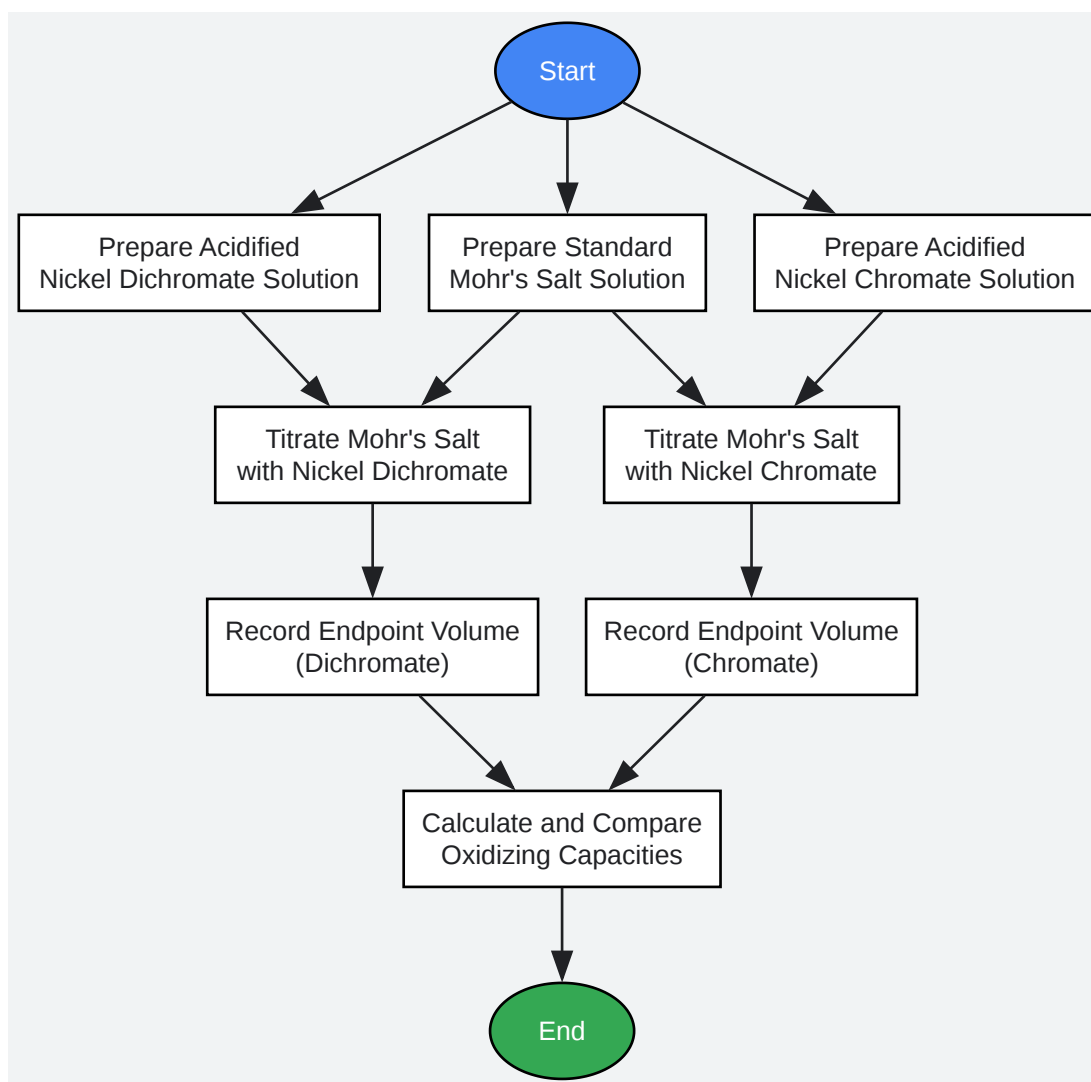
- Nickel chromate
- **Nickel dichromate**
- Mohr's salt
- Concentrated sulfuric acid
- Diphenylamine indicator
- Distilled water
- Standard laboratory glassware (burette, pipette, conical flasks, etc.)

Procedure:

- Preparation of Standard Mohr's Salt Solution (approx. 0.1 M): Accurately weigh a calculated amount of Mohr's salt, dissolve it in distilled water containing a small amount of dilute sulfuric acid (to prevent hydrolysis of  $\text{Fe}^{2+}$  ions), and make up to a known volume in a volumetric flask.
- Preparation of Nickel Chromate and **Nickel Dichromate** Solutions (approx. 0.1 N): Accurately weigh equimolar amounts of nickel chromate and **nickel dichromate** and dissolve them in separate volumes of distilled water containing a standardized amount of

sulfuric acid to ensure an acidic medium. Make up to a known volume in separate volumetric flasks.

- Titration: a. Pipette a known volume (e.g., 25 mL) of the standard Mohr's salt solution into a conical flask. b. Add approximately 10 mL of 2 M sulfuric acid. c. Add 2-3 drops of diphenylamine indicator. d. Titrate the Mohr's salt solution with the **nickel dichromate** solution from the burette until the endpoint is reached (a sharp color change from green to violet-blue). e. Repeat the titration to obtain concordant readings. f. Repeat steps 3a-3e using the nickel chromate solution.
- Calculation: Calculate the normality and molarity of the nickel chromate and **nickel dichromate** solutions. The volume of the titrant required will be inversely proportional to its oxidizing strength.



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Caption: Workflow for comparing oxidizing capacity via redox titration.

## Experiment 2: Comparative Thermal Stability Analysis

Objective: To compare the thermal stability and decomposition pathways of nickel chromate and **nickel dichromate** using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Materials:

- Nickel chromate powder
- **Nickel dichromate** powder
- TGA-DSC instrument
- Inert gas supply (e.g., Nitrogen or Argon)
- Air or Oxygen supply

Procedure:

- Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of nickel chromate into a TGA crucible.
- TGA-DSC Analysis (Nickel Chromate): a. Place the crucible in the TGA-DSC instrument. b. Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas. c. Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature. d. Repeat the analysis under an air or oxygen atmosphere.
- TGA-DSC Analysis (**Nickel Dichromate**): Repeat steps 1 and 2 using **nickel dichromate**.
- Data Analysis: Compare the TGA and DSC curves for both compounds. Key parameters to compare include:

- Onset temperature of decomposition.
- Temperature of maximum decomposition rate (from the derivative of the TGA curve).
- Total mass loss.
- Enthalpy changes (endothermic or exothermic peaks) associated with decomposition events.

## Summary of Expected Reactivity Differences

Based on the established chemistry of chromate and dichromate ions, the following differences in reactivity are anticipated:

Feature	Nickel Chromate	Nickel Dichromate
Oxidizing Strength	Weaker, especially in neutral/alkaline media. Requires acidification for significant oxidizing power.	Stronger, particularly in acidic media, due to the predominance of the $\text{Cr}_2\text{O}_7^{2-}$ ion.
Reactivity in Acidic Media	Will convert to nickel dichromate, exhibiting the reactivity of the dichromate ion.	Stable as the dichromate; strong oxidizing agent.
Reactivity in Alkaline Media	Stable as the chromate; weak oxidizing agent.	Will convert to nickel chromate, exhibiting the reactivity of the chromate ion.
Thermal Stability	Decomposes at approximately 600 °C. <a href="#">[4]</a>	Expected to decompose at high temperatures, likely forming nickel chromate and other products.

## Conclusion

The reactivity of nickel chromate and **nickel dichromate** is intrinsically linked to the pH-dependent equilibrium between the chromate and dichromate anions. **Nickel dichromate** is expected to be a more potent oxidizing agent, especially in acidic conditions. In contrast, nickel

chromate's oxidizing strength is significantly lower in neutral or alkaline solutions. The provided experimental protocols offer a framework for the quantitative comparison of their oxidizing capacities and thermal stabilities, which is essential for their informed application in research and development.

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